molecular formula C21H16N2O4S B2557136 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896365-90-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2557136
CAS No.: 896365-90-5
M. Wt: 392.43
InChI Key: HEIBYCSXEUWCLD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a methylsulfonyl benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.

    Introduction of the methylsulfonyl group: This can be done via sulfonylation of an amine precursor with methylsulfonyl chloride.

    Formation of the benzamide: The final step could involve the reaction of the sulfonylated intermediate with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzo[d]oxazole moiety could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide: Similar structure with a thiazole ring instead of an oxazole.

    N-(3-(benzofuran-2-yl)phenyl)-2-(methylsulfonyl)benzamide: Contains a benzofuran ring.

    N-(3-(benzothiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide: Features a benzothiazole ring.

Uniqueness

The presence of the benzo[d]oxazole ring in N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide may confer unique electronic properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)19-12-5-2-9-16(19)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-4-11-18(17)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIBYCSXEUWCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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